2-Oxaspiro[3.3]heptan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[3.3]heptan-5-amine is a heterocyclic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is characterized by a spirocyclic structure containing an oxygen atom and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl dimethanol with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which is then subjected to a ring-opening reaction in the presence of cyanide to yield a nitrilo-alcohol compound. This intermediate is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
2-Oxaspiro[3.3]heptan-5-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and stability .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: Similar structure but with the amine group at a different position.
2-Oxa-6-azaspiro[3.3]heptane: Contains an additional nitrogen atom in the spirocyclic ring
Uniqueness
2-Oxaspiro[3.3]heptan-5-amine is unique due to its specific spirocyclic structure and the position of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxaspiro[3.3]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-1-2-6(5)3-8-4-6/h5H,1-4,7H2 |
InChI Key |
XRGAQQLNEBFEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1N)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.